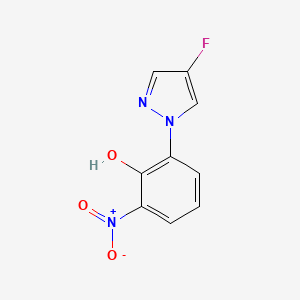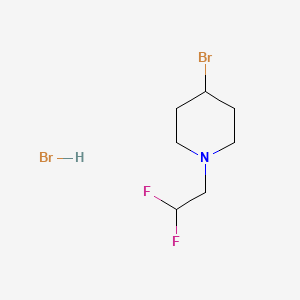
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide is a chemical compound that belongs to the class of halogenopiperidines. It is characterized by the presence of a bromine atom and a difluoroethyl group attached to a piperidine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide typically involves the reaction of 4-bromopiperidine with 2,2-difluoroethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Analyse Des Réactions Chimiques
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the difluoroethyl group.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated piperidines.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide can be compared with other halogenated piperidines, such as:
4-Chloro-1-(2,2-difluoroethyl)piperidine Hydrobromide: Similar structure but with a chlorine atom instead of bromine.
4-Fluoro-1-(2,2-difluoroethyl)piperidine Hydrobromide: Contains a fluorine atom instead of bromine.
4-Iodo-1-(2,2-difluoroethyl)piperidine Hydrobromide: Contains an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the influence of the bromine atom on its chemical and biological properties .
Propriétés
Formule moléculaire |
C7H13Br2F2N |
|---|---|
Poids moléculaire |
308.99 g/mol |
Nom IUPAC |
4-bromo-1-(2,2-difluoroethyl)piperidine;hydrobromide |
InChI |
InChI=1S/C7H12BrF2N.BrH/c8-6-1-3-11(4-2-6)5-7(9)10;/h6-7H,1-5H2;1H |
Clé InChI |
KLHTXRBRTCBBNM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1Br)CC(F)F.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


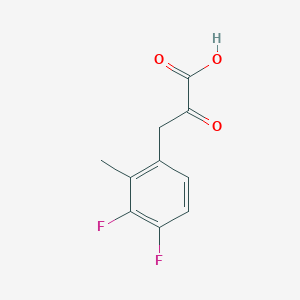
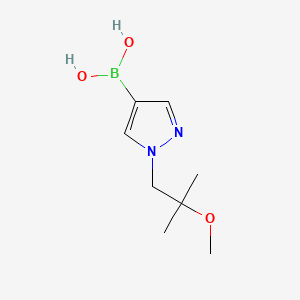
![tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)
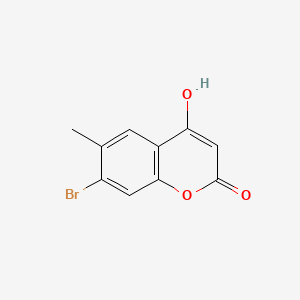
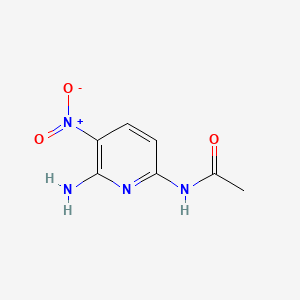


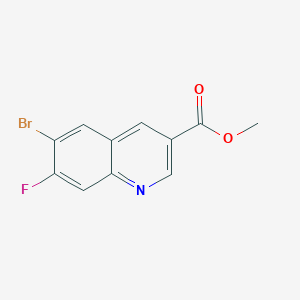
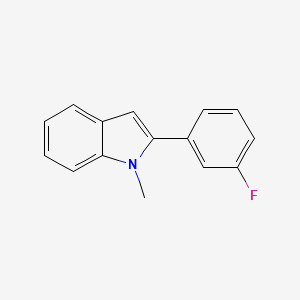
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)
![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13699324.png)

